1-(3-Chloropyrazin-2-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-7(10-2-1-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNWLRNTDVKLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol typically involves:
- Formation or functionalization of the azetidine ring (a four-membered nitrogen-containing heterocycle).
- Introduction of the 3-chloropyrazin-2-yl substituent at the nitrogen atom of the azetidine.
- Installation of the hydroxyl group at the 3-position of the azetidine ring.
These steps often require careful control of reaction conditions to avoid ring strain-related side reactions and to maintain the integrity of the chloropyrazine moiety.
Azetidin-3-ol Core Synthesis
Azetidin-3-ol derivatives are commonly synthesized via:
- Cyclization of amino alcohol precursors : Starting from amino alcohols, intramolecular cyclization under acidic or basic conditions forms the azetidine ring with a hydroxyl substituent at the 3-position.
- Gold-catalyzed oxidative cyclization : As reported in a stereoselective synthesis, chiral N-propargylsulfonamides undergo gold-catalyzed oxidative cyclization to yield azetidin-3-ones, which can be subsequently reduced to azetidin-3-ols. This method avoids toxic diazo intermediates and achieves high enantiomeric excess (>98% e.e.).
Key experimental details from the gold-catalyzed method include:
| Step | Conditions/Details |
|---|---|
| Substrate | Chiral N-propargylsulfonamide |
| Catalyst | BrettPhosAuNTf2 |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature |
| Workup | Acid extraction (1 N HCl), drying over MgSO4, chromatography |
| Yield and selectivity | High stereoselectivity, practical yields |
This approach provides a flexible and stereoselective route to azetidin-3-ones, which are precursors to azetidin-3-ols after reduction.
Cyclization and Functionalization to Form 1-(3-Chloropyrazin-2-yl)azetidin-3-ol
The azetidine ring bearing the 3-chloropyrazin-2-yl substituent is formed by:
- Alkylation of azetidin-3-ol or its protected derivatives with chloropyrazinyl-containing intermediates.
- Reduction of azetidin-3-ones to azetidin-3-ols by sodium borohydride or catalytic hydrogenation, as demonstrated in stereoselective syntheses.
- Cyclization via mesylate intermediates : Mesylation of azetidinol precursors followed by nucleophilic substitution can yield the desired azetidin-3-ol derivatives.
Representative Reaction Scheme (Simplified)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amide coupling | 3-(chloropyrazin-2-yl)methanamine + acid + HATU + base in DCM | Amide intermediate |
| 2 | Cyclization or alkylation | Alkylation of azetidin-3-ol or protected azetidine | Formation of azetidine ring with chloropyrazinyl substituent |
| 3 | Reduction | NaBH4 or catalytic hydrogenation | Conversion of azetidin-3-one to azetidin-3-ol |
Additional Notes on Reaction Conditions and Yields
- Reaction temperatures typically range from 0 °C to room temperature for amide coupling to minimize side reactions.
- Use of coupling reagents like HATU enhances yield and purity.
- Purification is commonly performed by silica gel column chromatography using gradients of dichloromethane and methanol or ethyl acetate and heptane.
- Yields for coupling steps range from approximately 54% to 84%, depending on conditions and substrates.
- The stereochemistry of the azetidine ring is controlled through chiral starting materials or selective catalytic methods.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
1-(3-Chloropyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Ring-opening reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiproliferative properties.
Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiproliferative studies, it can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C7H8ClN3O
- Molecular Weight : 185.61 g/mol (calculated).
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-chloropyrazin-2-yl)azetidin-3-ol are compared below with analogous azetidine- and heterocycle-containing compounds.
Structural Analogues
1-(6-Chloropyridazin-3-yl)azetidin-3-ol (CAS: 1020658-48-3)
1-(4-Chlorobenzyl)azetidin-3-ol (CAS: 111043-50-6)
- Structural Difference : Chlorobenzyl substituent instead of chloropyrazine.
1-(3-Chloropyrazin-2-yl)azepane (CAS: 1247479-27-1)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-70-3)
Key Observations :
- Solubility: The hydroxyl group in azetidin-3-ol derivatives improves aqueous solubility compared to non-polar analogs (e.g., benzyl or methyl substituents).
- Reactivity : Chloropyrazine’s electron-withdrawing nature facilitates nucleophilic aromatic substitution, a feature exploited in further derivatization .
Biological Activity
1-(3-Chloropyrazin-2-yl)azetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiproliferative, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
1-(3-Chloropyrazin-2-yl)azetidin-3-ol features a chloropyrazine moiety linked to an azetidine ring, which contributes to its unique biological properties. The presence of the chloropyrazine group is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 1-(3-Chloropyrazin-2-yl)azetidin-3-ol exhibit notable antimicrobial activity. For instance, derivatives of chloropyrazine have shown effectiveness against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Chloropyrazin-2-yl)azetidin-3-ol | Staphylococcus aureus | 32 µg/mL |
| 1-(3-Chloropyrazin-2-yl)azetidin-3-ol | Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Antiproliferative Activity
The antiproliferative effects of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol have been evaluated in various cancer cell lines. A study demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (DU145):
| Cell Line | IC50 (µM) | Standard Drug (Methotrexate) IC50 (µM) |
|---|---|---|
| MCF-7 | 15 ± 2 | 11 ± 1 |
| DU145 | 18 ± 2 | 20 ± 2 |
The data indicate that the compound exhibits comparable or superior activity compared to established anticancer drugs, highlighting its potential as a therapeutic agent .
The mechanism by which 1-(3-Chloropyrazin-2-yl)azetidin-3-ol exerts its biological effects is likely multifaceted. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cell signaling pathways. For example, docking studies have indicated strong binding affinity to targets associated with cancer cell proliferation and survival .
Case Studies
Several case studies have explored the efficacy of compounds similar to 1-(3-Chloropyrazin-2-yl)azetidin-3-ol:
- Breast Cancer Study : A derivative demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential for further development as an anticancer agent.
- Antimicrobial Screening : Compounds were tested against clinical isolates of Staphylococcus aureus, showing promising results that warrant further investigation into their mechanisms and efficacy in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
